molecular formula C20H25N3O5S B2659178 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 899993-84-1

2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2659178
CAS No.: 899993-84-1
M. Wt: 419.5
InChI Key: XRFIXRKDJACUGB-UHFFFAOYSA-N
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Description

2-(6-Benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound characterized by its unique structural features, including a thiadiazine ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing a sulfonamide group can be reacted with a suitable aldehyde or ketone in the presence of a base to form the thiadiazine ring.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazine ring.

    Attachment of the Dimethoxyphenyl Group: The final step involves the acylation of the thiadiazine derivative with 2,5-dimethoxyphenyl acetic acid or its derivatives under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings, potentially leading to the formation of alcohols or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its potential to modulate biological pathways could lead to the development of new therapeutic agents for treating various diseases.

Industry

In industrial applications, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.

Mechanism of Action

The mechanism of action of 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(6-Benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(3,4-dimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is unique due to the specific positioning of the methoxy groups on the phenyl ring. This structural variation can significantly influence its chemical reactivity and biological activity, making it distinct in its applications and effects.

Biological Activity

The compound 2-(6-benzyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a member of the thiadiazine family and has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps of chemical reactions including the formation of the thiadiazine core and subsequent modifications to introduce the benzyl and dimethoxyphenyl substituents. The general synthetic route includes:

  • Formation of Thiadiazine Core : The initial step involves the reaction of thiosemicarbazide with appropriate aldehydes.
  • Introduction of Benzyl Group : This is achieved through alkylation reactions.
  • Acetamide Formation : The final step involves acylation with acetic anhydride or acetyl chloride to yield the desired acetamide derivative.

Biological Activity Overview

The biological activities of This compound have been explored in various studies. Key findings are summarized below:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

In vivo studies have shown that the compound possesses anti-inflammatory properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). It was tested using the carrageenan-induced paw edema model in rats.

  • Dosage : 50 mg/kg body weight
  • Results : A significant reduction in paw swelling was observed after administration.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Case Study on Antibacterial Efficacy :
    • A study published in the Egyptian Journal of Chemistry reported that derivatives similar to this compound exhibited potent antibacterial effects against beta-lactamase producing strains, suggesting potential applications in treating resistant infections .
  • Anti-inflammatory Mechanism Investigation :
    • Another research focused on elucidating the anti-inflammatory mechanisms through molecular docking studies. The results indicated favorable interactions with COX enzymes, hinting at a dual mechanism involving both inhibition and scavenging of free radicals .
  • Toxicological Assessment :
    • A comprehensive toxicological evaluation showed that while exhibiting therapeutic effects, the compound did not present significant toxicity at therapeutic doses, making it a candidate for further development .

Properties

IUPAC Name

2-(6-benzyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl)-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-27-17-9-10-19(28-2)18(13-17)21-20(24)15-23-12-6-11-22(29(23,25)26)14-16-7-4-3-5-8-16/h3-5,7-10,13H,6,11-12,14-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFIXRKDJACUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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